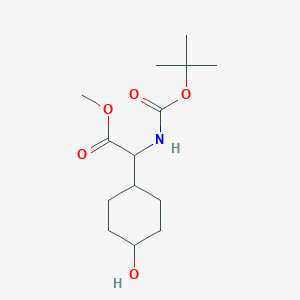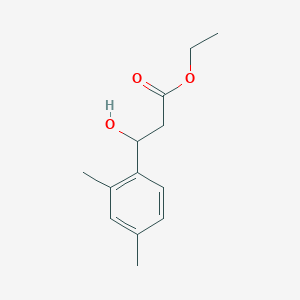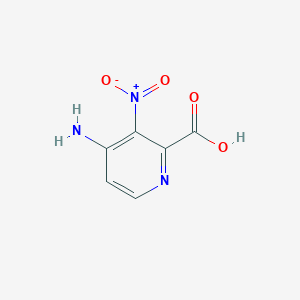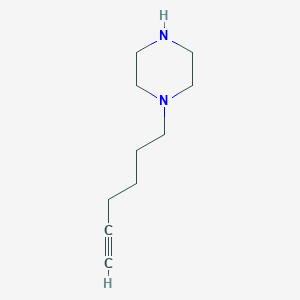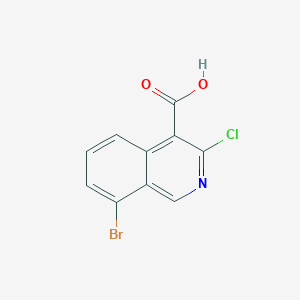
8-Bromo-3-chloroisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3-chloroisoquinoline-4-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. It is characterized by the presence of bromine and chlorine atoms at the 8th and 3rd positions, respectively, and a carboxylic acid group at the 4th position on the isoquinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-chloroisoquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of isoquinoline derivatives followed by carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-chloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
8-Bromo-3-chloroisoquinoline-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates for treating various diseases.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-3-chloroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The carboxylic acid group plays a crucial role in forming hydrogen bonds and ionic interactions, which are essential for its biological activity .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-4-chloroquinoline-3-carboxylic acid: Similar structure but with a quinoline ring instead of isoquinoline.
8-Bromo-4-hydroxyquinoline-3-carboxylic acid: Contains a hydroxyl group instead of chlorine.
8-Bromo-6-methylquinoline-3-carboxylic acid: Contains a methyl group instead of chlorine.
Uniqueness
8-Bromo-3-chloroisoquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and carboxylic acid groups makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H5BrClNO2 |
|---|---|
Molecular Weight |
286.51 g/mol |
IUPAC Name |
8-bromo-3-chloroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-7-3-1-2-5-6(7)4-13-9(12)8(5)10(14)15/h1-4H,(H,14,15) |
InChI Key |
MBFUXGHNKFJJLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC=C2C(=C1)Br)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13678277.png)
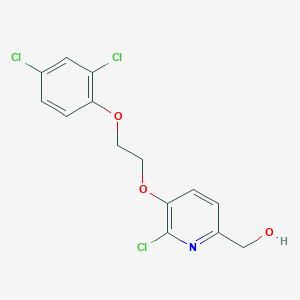
![3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one](/img/structure/B13678287.png)
![2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678288.png)
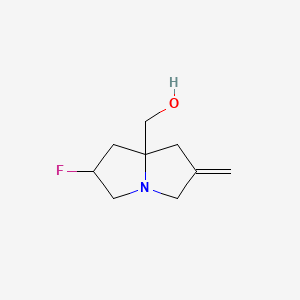

![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate hydrochloride](/img/structure/B13678302.png)
![2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678303.png)
